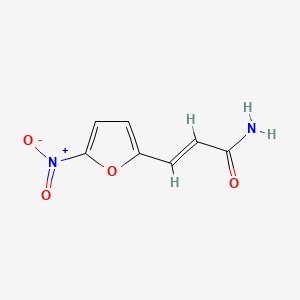
3-(5-Nitro-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-nitro-2-furyl)acrylamide is a C-nitro compound, a member of furans, a member of acrylamides and a primary carboxamide.
Aplicaciones Científicas De Investigación
Antibacterial Activity
3-(5-Nitro-2-furyl)acrylamide derivatives have shown notable antibacterial activity. For example, Saikachi and Suzuki (1958) synthesized several acrylamides, with N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide demonstrating strong antibacterial properties (Saikachi & Suzuki, 1958).
Carcinogenic and Toxicological Studies
Several studies have investigated the carcinogenic and toxic effects of this compound. Takayama and Kuwabara (1977) found that it induced mammary tumors in rats and squamous cell carcinoma in mice (Takayama & Kuwabara, 1977). Another study by Yokoro et al. (1977) confirmed its carcinogenicity in the forestomach of mice (Yokoro et al., 1977).
Metabolic and Biochemical Studies
Studies on the metabolism of 3-(5-Nitro-2-furyl)acrylamide include the work of Ou, Tatsumi, and Yoshimura (1977), who identified unique metabolites in rabbit urine after administering this compound (Ou, Tatsumi, & Yoshimura, 1977). Another significant study by Tatsumi, Kitamura, and Yoshimura (1976) explored the reduction of nitrofuran derivatives, providing insights into the chemical interactions and transformations of this compound (Tatsumi, Kitamura, & Yoshimura, 1976).
Chemical Synthesis and Analysis
Synthesis and analysis of 3-(5-Nitro-2-furyl)acrylamide and its derivatives have been a focus of various studies. Notable among these is the work by Kiryu and Iguchi (1967), who explored the polymorphism of this compound (Kiryu & Iguchi, 1967).
Propiedades
Número CAS |
710-25-8 |
|---|---|
Nombre del producto |
3-(5-Nitro-2-furyl)acrylamide |
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
(E)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H6N2O4/c8-6(10)3-1-5-2-4-7(13-5)9(11)12/h1-4H,(H2,8,10)/b3-1+ |
Clave InChI |
IZFMIIGMIPRYKL-HNQUOIGGSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



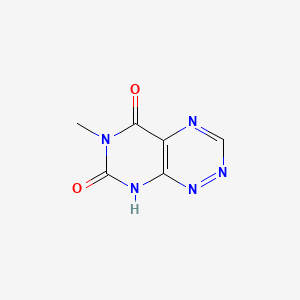
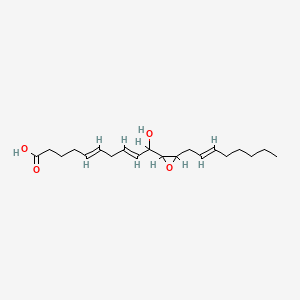
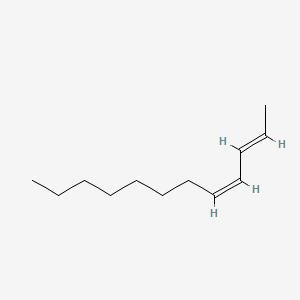
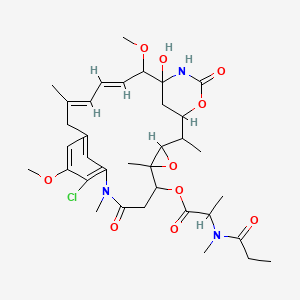
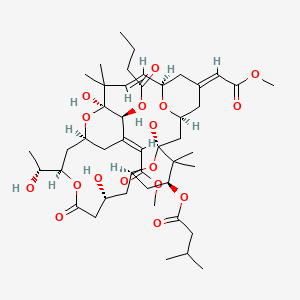

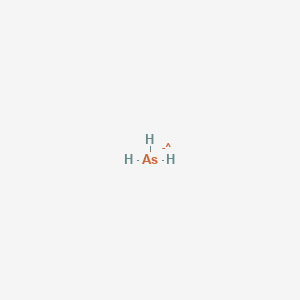


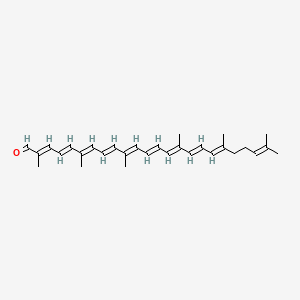



![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)